REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8](N)[CH:7]=1)(=[O:5])=[O:4].[OH-].[Na+].C(Cl)Cl.N([O-])=[O:19].[Na+]>O.C(Cl)Cl.O>[CH3:2][S:3]([C:6]1[CH:7]=[C:8]([OH:19])[CH:9]=[CH:10][CH:11]=1)(=[O:5])=[O:4] |f:0.1,2.3,5.6,7.8|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
water CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 30 min. and at 90° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Aqueous H2SO4 (60%; 10 mL) was added to the residue
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(MgSO4), and concentration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 45.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |